Cas no 1806727-81-0 (4-(Difluoromethyl)-3-hydroxy-2-(trifluoromethoxy)pyridine-6-acetic acid)

4-(Difluoromethyl)-3-hydroxy-2-(trifluoromethoxy)pyridine-6-acetic acid Chemical and Physical Properties
Names and Identifiers
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- 4-(Difluoromethyl)-3-hydroxy-2-(trifluoromethoxy)pyridine-6-acetic acid
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- Inchi: 1S/C9H6F5NO4/c10-7(11)4-1-3(2-5(16)17)15-8(6(4)18)19-9(12,13)14/h1,7,18H,2H2,(H,16,17)
- InChI Key: TUTZGZMPNYSYID-UHFFFAOYSA-N
- SMILES: FC(C1C(=C(N=C(CC(=O)O)C=1)OC(F)(F)F)O)F
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 10
- Heavy Atom Count: 19
- Rotatable Bond Count: 4
- Complexity: 324
- Topological Polar Surface Area: 79.6
- XLogP3: 2.1
4-(Difluoromethyl)-3-hydroxy-2-(trifluoromethoxy)pyridine-6-acetic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029092075-1g |
4-(Difluoromethyl)-3-hydroxy-2-(trifluoromethoxy)pyridine-6-acetic acid |
1806727-81-0 | 97% | 1g |
$1,519.80 | 2022-03-31 |
4-(Difluoromethyl)-3-hydroxy-2-(trifluoromethoxy)pyridine-6-acetic acid Related Literature
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J. N. Wang,J. W. Wang,G. J. Huang,L. Cheng,L. J. Jiang,L. G. Wang Phys. Chem. Chem. Phys., 2016,18, 12029-12034
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A. Ash,P. J. Wilde,D. J. Bradshaw,S. P. King,J. R. Pratten Soft Matter, 2016,12, 2794-2801
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Yuan Wang,Yucun Liu,Longyi Jin,Bingzhu Yin Soft Matter, 2016,12, 6373-6384
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5. Structure and reactivity studies of transition metals ligated by tBuSi3X (X = O, NH, N, S, and CC)Peter T. Wolczanski Chem. Commun., 2009, 740-757
Additional information on 4-(Difluoromethyl)-3-hydroxy-2-(trifluoromethoxy)pyridine-6-acetic acid
4-(Difluoromethyl)-3-hydroxy-2-(trifluoromethoxy)pyridine-6-acetic acid (CAS No. 1806727-81-0): A Comprehensive Overview
4-(Difluoromethyl)-3-hydroxy-2-(trifluoromethoxy)pyridine-6-acetic acid (CAS No. 1806727-81-0) is a novel and highly versatile compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, including the presence of difluoromethyl, hydroxy, and trifluoromethoxy groups, exhibits a wide range of biological activities and potential therapeutic applications.
The chemical structure of 4-(Difluoromethyl)-3-hydroxy-2-(trifluoromethoxy)pyridine-6-acetic acid is defined by its pyridine core, which is substituted with a difluoromethyl group at the 4-position, a hydroxy group at the 3-position, and a trifluoromethoxy group at the 2-position. The carboxylic acid moiety at the 6-position further enhances its chemical reactivity and biological activity. These structural elements collectively contribute to the compound's unique properties and potential utility in various pharmaceutical applications.
Recent studies have highlighted the potential of 4-(Difluoromethyl)-3-hydroxy-2-(trifluoromethoxy)pyridine-6-acetic acid in several therapeutic areas. One of the most promising applications is in the treatment of inflammatory diseases. Research has shown that this compound possesses potent anti-inflammatory properties, which can be attributed to its ability to modulate key signaling pathways involved in inflammation. For instance, it has been demonstrated to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, thereby reducing inflammation and associated symptoms.
In addition to its anti-inflammatory effects, 4-(Difluoromethyl)-3-hydroxy-2-(trifluoromethoxy)pyridine-6-acetic acid has also shown promise in cancer research. Studies have indicated that this compound can induce apoptosis in various cancer cell lines, making it a potential candidate for the development of new anticancer drugs. The mechanism of action involves the activation of caspase-dependent pathways and the disruption of mitochondrial function, leading to cell death.
The pharmacokinetic properties of 4-(Difluoromethyl)-3-hydroxy-2-(trifluoromethoxy)pyridine-6-acetic acid have been extensively studied to understand its behavior in biological systems. Preclinical data suggest that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. It has been shown to have good oral bioavailability and a relatively long half-life, which are desirable characteristics for a drug candidate. Furthermore, it demonstrates low toxicity in animal models, indicating a favorable safety profile.
The synthetic route for the preparation of 4-(Difluoromethyl)-3-hydroxy-2-(trifluoromethoxy)pyridine-6-acetic acid has been optimized to ensure high yields and purity. The synthesis typically involves several steps, including the formation of the pyridine core, introduction of the difluoromethyl and trifluoromethoxy groups, and final functionalization with the carboxylic acid moiety. These synthetic strategies have been refined to enhance efficiency and scalability, making it feasible for large-scale production.
In conclusion, 4-(Difluoromethyl)-3-hydroxy-2-(trifluoromethoxy)pyridine-6-acetic acid (CAS No. 1806727-81-0) is a promising compound with a diverse range of biological activities and potential therapeutic applications. Its unique structural features contribute to its potent anti-inflammatory and anticancer properties, while its favorable pharmacokinetic profile supports its development as a drug candidate. Ongoing research continues to explore new avenues for its application in medicine, underscoring its significance in the field of medicinal chemistry.
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